2-(chloromethyl)-1-fluoro-3-methylbenzene
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Overview
Description
2-(chloromethyl)-1-fluoro-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chloromethyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-1-fluoro-3-methylbenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-fluoro-3-methylbenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, and the chloromethyl group is introduced at the ortho position relative to the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-1-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium is commonly used for the oxidation of the methyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is used for the reduction of the chloromethyl group.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.
Oxidation: The major product is 2-(chloromethyl)-1-fluoro-3-methylbenzoic acid.
Reduction: The major product is 2-(methyl)-1-fluoro-3-methylbenzene.
Scientific Research Applications
2-(chloromethyl)-1-fluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. The chloromethyl group can be used for further functionalization.
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the preparation of functional materials, such as polymers and resins, due to its reactive chloromethyl group.
Chemical Biology: The compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-1-fluoro-3-methylbenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
2-(chloromethyl)-1-fluoro-4-methylbenzene: Similar structure but with the methyl group at the para position relative to the fluorine atom.
2-(chloromethyl)-1-fluoro-3-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
2-(bromomethyl)-1-fluoro-3-methylbenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(chloromethyl)-1-fluoro-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both a fluorine atom and a chloromethyl group provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The methyl group further enhances its versatility by offering additional sites for functionalization.
Properties
CAS No. |
1182356-79-1 |
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Molecular Formula |
C8H8ClF |
Molecular Weight |
158.60 g/mol |
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H8ClF/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5H2,1H3 |
InChI Key |
GGJVGJOFFKFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CCl |
Purity |
95 |
Origin of Product |
United States |
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